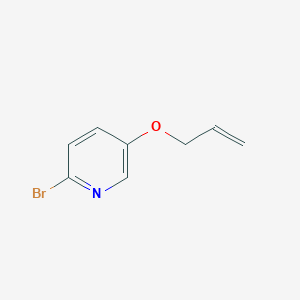

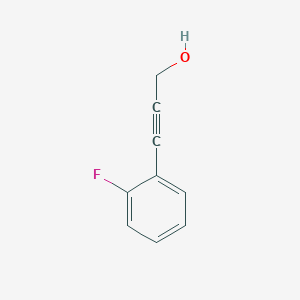

3-(2-Fluorophenyl)prop-2-yn-1-ol

Vue d'ensemble

Description

3-(2-Fluorophenyl)prop-2-yn-1-ol, commonly abbreviated as 2FPO, is a fluorinated phenylpropargylic alcohol compound. It is a colorless liquid at room temperature and is soluble in organic solvents. 2FPO is used in a wide range of scientific applications, including synthesis, medicinal chemistry, and material science.

Applications De Recherche Scientifique

Pharmaceutical Research and Analysis

3-Fluorophenmetrazine, a compound related to 3-(2-Fluorophenyl)prop-2-yn-1-ol, has been investigated for its pharmacokinetic properties. A study developed a method for detecting this compound in biological fluids, highlighting its relevance in forensic and clinical cases. This research is crucial for understanding the metabolism and excretion of such compounds (Grumann et al., 2019).

Organometallic Chemistry

Research in organometallic chemistry explored the activation of 1-(4-fluorophenyl)prop-2-yn-1-ol and related compounds, resulting in a series of allenylidene derivatives. These studies are significant for developing new synthetic pathways in organometallic chemistry (Bustelo et al., 2007).

Chroman Synthesis

Intriguingly, 3-(o-Fluorophenyl)propan-1-ol, a compound similar to this compound, was used in the synthesis of chromans through chromium tricarbonyl complexes or rhodium cations. This approach has implications in the synthesis of complex organic structures (Houghton et al., 1980).

Liquid Crystal Technology

A study on derivatives of prop-2-enoates, including those with fluorophenyl groups, demonstrated their utility in promoting photoalignment in liquid crystals. This research is pivotal for advancing liquid crystal display (LCD) technology (Hegde et al., 2013).

Fungal Pathogen Control

Compounds structurally related to this compound have been synthesized and tested for their effectiveness against various fungal plant pathogens, demonstrating their potential in agricultural pest control (Arnoldi et al., 1982).

Molecular Structure and Photophysical Studies

Several studies have focused on the synthesis, molecular structure, and photophysical properties of various fluorophenyl-prop-en-one derivatives. These investigations contribute to our understanding of molecular interactions and properties, which are essential in materials science and chemistry (Varghese et al., 2017).

Propriétés

IUPAC Name |

3-(2-fluorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNUJRCFIHMEDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2518339.png)

![cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B2518348.png)